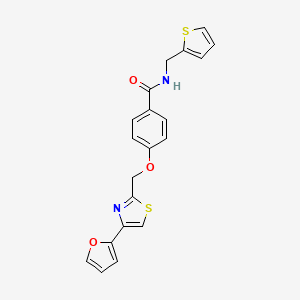
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of a specific protein called histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of various cellular processes, including cell motility, protein degradation, and immune response. Inhibition of HDAC6 by this compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Scientific Research Applications
Electrochromic Materials
Research on thiazolothiazole-containing copolymers, which are similar in structural motif to the specified compound, has shown potential applications in electrochromic devices. These materials exhibit multichromic properties and low band-gap values, making them suitable for applications in smart windows, displays, and other devices where color change under electrical stimulus is required. Their decent electrochromical properties, combined with solution processability, underscore their relevance in material science and engineering fields (Akpinar, Udum, & Toppare, 2013).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of derivatives containing furan and thiazole moieties have been reported for their antimicrobial and antifungal activities. For instance, some thiazole derivatives have been synthesized and characterized, showing promising antibacterial and antifungal properties. This indicates the potential for developing new therapeutic agents based on the structure of the specified compound, targeting resistant strains of bacteria and fungi (Patel, Patel, & Shah, 2015).
Cancer Research
Derivatives of the specified compound have been studied for their potential in inhibiting cancer cell growth. For example, compounds with modifications on the thiazole ring have shown activity against human pancreatic cancer cells, highlighting the potential for these derivatives in cancer therapy. The inhibition of leukotriene B4 activity and the growth inhibitory activity on cancer cell lines underscore the therapeutic potential of these compounds (Kuramoto et al., 2008).
Nematicidal Activity
Recent studies have also explored the nematicidal activities of compounds similar to the specified molecule. Novel derivatives containing oxadiazole and thiadiazole amide groups have been synthesized, showing effective nematicidal activity against specific nematodes. This suggests the potential application of such compounds in agricultural science, specifically in controlling nematode populations that affect crop yields (Liu, Wang, Zhou, & Gan, 2022).
Molecular Structure Analysis
The detailed molecular and solid-state structure of compounds related to the specified molecule has been characterized, providing insights into their crystalline forms and electronic properties. Such studies are foundational in the development of materials with specific optical and electronic properties for use in various technological applications (Rahmani et al., 2017).
properties
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-20(21-11-16-3-2-10-26-16)14-5-7-15(8-6-14)25-12-19-22-17(13-27-19)18-4-1-9-24-18/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZWEJQQYZNAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

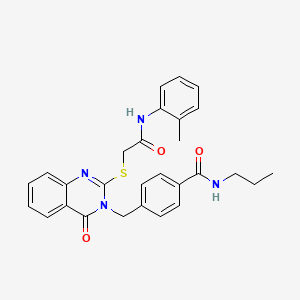
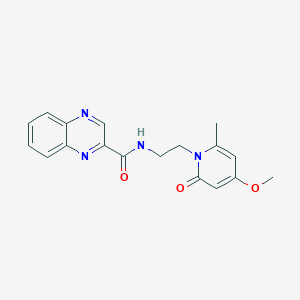
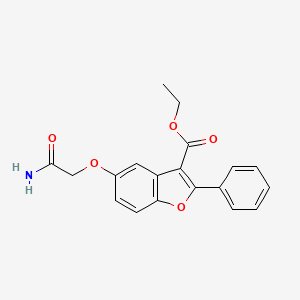

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
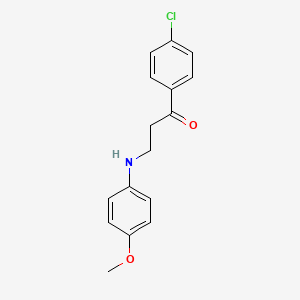
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)

![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)
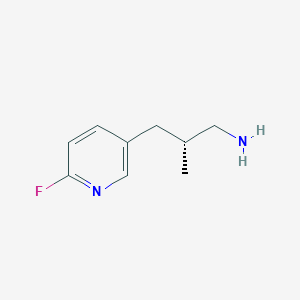
![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)